molecular formula C10H9ClN4OS B2654596 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 886361-54-2

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide

Cat. No. B2654596
CAS RN: 886361-54-2
M. Wt: 268.72
InChI Key: FZWVZIWQCPTUQD-UHFFFAOYSA-N
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Description

The compound “2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide” is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The compound also contains a chlorophenyl group and a carbohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenyl ring substituted with a chlorine atom, and a carbohydrazide group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The amino group might be able to act as a nucleophile in certain reactions, and the carbohydrazide group could potentially be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties that might be expected based on its structure include a relatively high melting point due to the presence of the aromatic rings and potential for hydrogen bonding, and good solubility in polar organic solvents due to the presence of polar functional groups .

Scientific Research Applications

Future Directions

Thiazole derivatives are a topic of ongoing research due to their potential biological activity. Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity .

properties

IUPAC Name

2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4OS/c11-6-3-1-5(2-4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWVZIWQCPTUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide

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